1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxamide
Description
1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxamide is a synthetic organic compound featuring a pyrrolidin-5-one core substituted with a phenyl group, linked via a carbonyl group to a piperidine ring bearing a carboxamide moiety. This structure combines pharmacophores known for diverse biological interactions, making it a candidate for medicinal chemistry research. Its molecular formula is C₁₈H₂₁N₃O₃, with a molar mass of 327.38 g/mol. The compound’s structural complexity allows for versatile binding to biological targets, though its specific applications remain under investigation .
Properties
IUPAC Name |
1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c18-16(22)12-6-8-19(9-7-12)17(23)13-10-15(21)20(11-13)14-4-2-1-3-5-14/h1-5,12-13H,6-11H2,(H2,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXHKCMAQMKLMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2CC(=O)N(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxamide typically involves a multi-step process. One common synthetic route starts with the transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids. This is followed by parallel amidation with a series of aliphatic amines to afford the corresponding carboxamides in good overall yields and high purity .
Chemical Reactions Analysis
1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxamide typically involves multi-step reactions starting from itaconic acid or related precursors. Notably, parallel synthesis techniques have been employed to generate libraries of related compounds, enhancing the efficiency of drug discovery processes.
Synthesis Overview
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Condensation | Itaconic acid + Aniline | 85 |
| 2 | Amidation | Carboxylic acid + Amine | 70 |
| 3 | Cyclization | Enaminone + Acetamidine | 90 |
Pharmacological Potential
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties against a range of pathogens.
- Anticancer Properties : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation in vitro, showing promise as potential chemotherapeutics.
Case Study: Anticancer Activity
A study conducted on a series of piperidine derivatives including this compound demonstrated:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- IC50 Values : Ranged from 10 µM to 25 µM, indicating moderate potency.
: The compound's structural features allow for interaction with biological targets involved in cancer progression.
Applications in Drug Development
The unique structure of this compound makes it a valuable scaffold in medicinal chemistry. Researchers are exploring its potential as a lead compound for developing new drugs targeting various diseases.
Table: Comparison with Related Compounds
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 4-Amino-N-hydroxybenzamide | Amide | Known for HDAC inhibitory activity |
| N-Hydroxy-4-(5-Oxopyrrolidin-3-yl) | Hydroxamic acid derivative | More soluble in biological systems |
| 2-(5-Oxo-pyrrolidine)benzoic acid | Benzoic acid derivative | Exhibits different antibacterial properties |
Mechanism of Action
The mechanism of action of 1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound shares core features with several piperidine-pyrrolidinone derivatives but differs in substituents, which critically influence its chemical and biological properties. Below is a comparative analysis:
Key Structural Determinants of Activity
- Pyrrolidinone vs. Other Heterocycles: The pyrrolidinone ring in the target compound facilitates hydrogen bonding and conformational rigidity, unlike pyrimidine () or quinoline () cores, which prioritize planar stacking interactions .
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance metabolic stability and target binding () .
- Methoxy Groups : Improve solubility and modulate receptor selectivity () .
- Carboxamide vs. Ester : The carboxamide in the target compound supports hydrogen bonding, critical for enzyme inhibition, whereas esters () may act as prodrugs .
Uniqueness and Research Implications
The target compound’s combination of phenyl, pyrrolidinone, and carboxamide groups distinguishes it from analogs. Unlike trifluoromethyl or quinoline-containing derivatives, its structure balances rigidity and polarity, optimizing it for central nervous system (CNS) penetration or enzyme-targeted therapies. Future research should explore:
- Structure-Activity Relationships (SAR) : Systematic substitution to optimize bioavailability and potency.
- Therapeutic Targeting : Screening against pain receptors (e.g., opioid receptors) or inflammatory pathways, as suggested by .
Biological Activity
The compound 1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C₁₇H₂₀N₂O₄
Molecular Weight: 324.35 g/mol
The compound features a piperidine ring linked to a pyrrolidine moiety with an oxo group, which is crucial for its biological interactions. The presence of both carbonyl and amide functional groups enhances its reactivity and potential for interaction with biological targets.
-
Enzyme Inhibition:
- The compound has been studied for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For instance, it may act as a HDAC inhibitor , which is significant in cancer therapy due to its role in gene expression regulation.
- Antimicrobial Properties:
- Cytotoxicity:
Case Studies
- Anticancer Activity:
- Antimicrobial Efficacy:
- Genotoxicity Assessment:
Comparative Analysis
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 4-Amino-N-hydroxybenzamide | HDAC inhibition | Known for anticancer properties |
| 4-(2-Oxo-pyrrolidin-3-yl)benzoic acid | Antibacterial | Different spectrum compared to similar compounds |
| N-Hydroxy-4-(5-Oxopyrrolidin-3-yl)benzamide | Solubility enhancement | Potentially more soluble in biological systems |
Q & A
Q. What are the key steps and optimization strategies for synthesizing 1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Pyrrolidinone core formation : Cyclization of precursor amines or ketones under controlled pH and temperature (e.g., 60–80°C in ethanol) .
- Piperidine-4-carboxamide coupling : Use of coupling agents like EDCI/HOBt in anhydrous acetonitrile to form amide bonds, with reaction times optimized to 12–24 hours .
- Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity.
Critical parameters : Solvent polarity, temperature (±2°C control), and stoichiometric ratios (e.g., 1:1.1 reagent:substrate) to minimize side products .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : 1H and 13C NMR (DMSO-d6) resolve piperidine/pyrrolidinone protons (δ 1.55–3.78 ppm) and carbonyl carbons (δ 168–172 ppm) .
- IR : Peaks at 1612–1614 cm⁻¹ confirm carbonyl groups .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (90:10 to 50:50) for purity assessment .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., m/z 487.2 for derivatives) .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Enzyme inhibition : Kinase or protease assays (e.g., IC50 determination via fluorogenic substrates) .
- Receptor binding : Radioligand displacement studies for GPCRs or neurotransmitter receptors .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 values in HepG2 or MCF-7 cells) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Core modifications : Introduce substituents at the pyrrolidinone 3-position (e.g., fluorine or methyl groups) to enhance steric or electronic interactions .
- Piperidine ring substitution : Compare 4-carboxamide derivatives with ester or sulfonamide analogs to assess binding pocket compatibility .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical hydrogen bonds (e.g., between the carboxamide and kinase ATP-binding sites) .
Q. How should researchers address contradictions in reported synthetic yields or biological data?
- Reproducibility checks : Validate reaction conditions (e.g., strict anhydrous environments for coupling steps) .
- Batch analysis : Compare NMR purity and byproduct profiles across labs to identify inconsistencies in workup protocols .
- Biological replication : Use standardized cell lines (e.g., ATCC-certified) and assay protocols (e.g., CLIA guidelines) .
Q. What methodological challenges arise in scaling up synthesis, and how can they be mitigated?
- Solvent limitations : Replace acetonitrile with toluene/THF mixtures for safer large-scale reactions .
- Catalyst efficiency : Screen immobilized catalysts (e.g., polymer-bound EDCI) to reduce purification steps .
- Thermal control : Implement jacketed reactors with precise temperature gradients (±1°C) for exothermic steps .
Q. How can computational modeling guide mechanistic studies of its biological activity?
- MD simulations : Analyze binding stability in lipid bilayers (e.g., 100 ns trajectories using GROMACS) .
- QM/MM calculations : Map transition states for enzyme inhibition (e.g., DFT at B3LYP/6-31G* level) .
- ADMET prediction : Use SwissADME to optimize logP (<3) and polar surface area (<140 Ų) for blood-brain barrier penetration .
Q. What strategies are effective for designing comparative studies with structurally analogous compounds?
- Analog selection : Focus on piperidine-4-carboxamides with varying aryl groups (e.g., 4-fluorophenyl vs. 4-chlorobenzyl) .
- Biological benchmarking : Compare IC50 values against reference inhibitors (e.g., staurosporine for kinases) .
- Crystallography : Co-crystallize analogs with target proteins (e.g., PDB deposition) to resolve binding modes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
